molecular formula C21H21FN4O3 B4568237 3-{3-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-3-OXOPROPYL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE

3-{3-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-3-OXOPROPYL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE

Cat. No.: B4568237
M. Wt: 396.4 g/mol
InChI Key: BJJPOVMOVPQCBF-UHFFFAOYSA-N
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Description

3-{3-[4-(2-Fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a synthetically designed small molecule of significant interest in pharmacological research, particularly in the field of central nervous system (CNS) disorders. Its molecular structure integrates a quinazoline-2,4-dione moiety, a known pharmacophore in compounds exhibiting diverse biological activities, with a 2-fluorophenylpiperazine group, which is frequently associated with high-affinity binding to serotonin receptor subtypes. Scientific investigation indicates this compound acts as a dual-target agent, demonstrating potent inhibitory activity against both phosphodiesterase 5 (PDE5) and the 5-HT1A serotonin receptor. Research focused on its mechanism suggests that the PDE5 inhibition component may contribute to potential nootropic and neuroprotective effects, possibly through the augmentation of cyclic guanosine monophosphate (cGMP) signaling pathways in the brain, which are crucial for synaptic plasticity and memory formation. Concurrently, its action as a 5-HT1A receptor ligand, potentially as an antagonist or partial agonist, positions it as a valuable chemical probe for studying serotonergic neurotransmission and its modulation of cognitive processes and affective behaviors. Due to this unique dual-pharmacology profile, the compound serves as a critical research tool for exploring novel therapeutic strategies for complex conditions such as Alzheimer's disease and other dementias, where the interplay between cGMP signaling and serotonin systems is a growing area of focus. Its primary research value lies in its utility for in vitro binding assays, enzymatic activity studies, and in vivo behavioral models to further elucidate the pathophysiological mechanisms of cognitive impairment and to validate novel targets for CNS drug discovery.

Properties

IUPAC Name

3-[3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O3/c22-16-6-2-4-8-18(16)24-11-13-25(14-12-24)19(27)9-10-26-20(28)15-5-1-3-7-17(15)23-21(26)29/h1-8H,9-14H2,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJPOVMOVPQCBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CCN3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-3-OXOPROPYL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach includes the Mannich reaction, where piperazine derivatives react with formaldehyde and other substrates to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-{3-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-3-OXOPROPYL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives, each with unique biological activities.

Mechanism of Action

The mechanism of action of 3-{3-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-3-OXOPROPYL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE involves its interaction with specific molecular targets. It acts as an inhibitor of human equilibrative nucleoside transporters, particularly ENT2, by binding irreversibly and non-competitively . This inhibition affects nucleotide synthesis and adenosine regulation, which are crucial for various cellular functions .

Comparison with Similar Compounds

Tabulated Comparison of Key Features

Compound Name Core Structure Piperazine Substituent Linker/Chain Notable Activities
Target Compound Quinazoline-2,4-dione 2-Fluorophenyl 3-Oxopropyl Enzyme inhibition, CNS modulation
1-[(2-Chloro-4-fluorophenyl)methyl]-3-(4-ethylphenyl)-tetrahydroquinazoline-2,4-dione Quinazoline-2,4-dione Absent Chloro/fluorophenyl Antimicrobial, Anticancer
3-[(4-Fluorophenyl)methyl]-6-[4-(2-methoxyphenyl)piperazin-1-yl]-tetrahydropyrimidine-2,4-dione Pyrimidine-2,4-dione 2-Methoxyphenyl Direct linkage Antidepressant, Serotonergic
3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol None (simple piperazine) 3-Chlorophenyl Propanol Dopaminergic modulation

Unique Attributes of the Target Compound

Fluorine Effects : The 2-fluorophenyl group enhances binding to aromatic-rich receptors (e.g., 5-HT1A) and improves metabolic stability .

Linker Flexibility : The 3-oxopropyl chain balances rigidity and flexibility, optimizing interactions with both enzymes and receptors.

Research Implications

  • Therapeutic Potential: Likely targets kinase enzymes (via quinazoline-dione) and serotonin/dopamine receptors (via piperazine), suggesting applications in cancer and neuropsychiatric disorders.
  • Synthetic Challenges : Requires multi-step synthesis for quinazoline-dione formation and regioselective piperazine coupling .

Biological Activity

3-{3-[4-(2-Fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, focusing on its antibacterial and anti-inflammatory properties.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of piperazine derivatives with quinazoline diones. The synthesis typically includes:

  • Formation of the quinazoline core : This involves cyclization reactions that introduce the piperazine ring and the fluorophenyl group.
  • Functionalization : The introduction of oxopropyl groups is achieved through acylation reactions.
  • Purification : The final product is purified using chromatography techniques to ensure high purity and yield.

Antibacterial Activity

Numerous studies have evaluated the antibacterial properties of quinazoline derivatives. For instance:

  • In vitro Studies : A study reported that derivatives similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. Notably, compounds showed inhibition zones against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 65 mg/mL to 80 mg/mL .
CompoundInhibition Zone (mm)MIC (mg/mL)
139 (S. aureus)65
1510-12 (E. coli)75
Reference-Ampicillin

Anti-inflammatory Activity

The anti-inflammatory potential of related compounds has also been investigated. For example:

  • Mechanisms of Action : Compounds have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 while enhancing anti-inflammatory markers like IL-10. This suggests a dual mechanism where these compounds reduce inflammation while promoting healing .

Case Studies

  • Case Study on Antimicrobial Efficacy : A derivative of the compound was tested against Candida albicans, showing an inhibition zone of 11 mm and outperforming standard treatments like ampicillin .
  • Inflammatory Response Modulation : In another study, a related compound demonstrated significant modulation of macrophage activity by downregulating NF-kB signaling pathways, indicating its potential as an anti-inflammatory agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{3-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-3-OXOPROPYL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE
Reactant of Route 2
Reactant of Route 2
3-{3-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-3-OXOPROPYL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE

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